molecular formula C15H19NO4 B104597 2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid CAS No. 170097-67-3

2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid

Cat. No. B104597
M. Wt: 277.31 g/mol
InChI Key: UHOIFEOHBGCPHE-UHFFFAOYSA-N
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Description

2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid is a compound that can be associated with the class of tetrahydroisoquinoline derivatives. These compounds are of interest due to their potential applications in medicinal chemistry and as intermediates in organic synthesis. The tert-butoxycarbonyl (Boc) group is commonly used as a protective group for amines in organic synthesis, which can be removed under mild acidic conditions.

Synthesis Analysis

The synthesis of related tetrahydroisoquinoline derivatives has been explored in various studies. For instance, an improved synthesis of a similar compound, (3R)-2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, was achieved using a modified Pictet-Spengler reaction, which provided a high yield and enantiomeric excess after recrystallization . Another study reported the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, which is structurally related to tetrahydroisoquinoline derivatives, by adjusting reaction conditions and employing optical resolution techniques .

Molecular Structure Analysis

The molecular structure of tetrahydroisoquinoline derivatives can be complex, and their analysis often involves advanced techniques such as X-ray crystallography. For example, the crystal structure of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a key intermediate in the synthesis of tetrahydroisoquinoline natural products, was determined using X-ray crystallography, which revealed the presence of aromatic stacking interactions and hydrogen bonding in the solid state .

Chemical Reactions Analysis

Tetrahydroisoquinoline derivatives can undergo various chemical reactions. The three-component reactions involving 3,4-dihydroisoquinolines, isocyanides, and benzyl chloroformate have been used to synthesize 1,2,3,4-tetrahydroisoquinoline-1-carboxamides, which can be further hydrolyzed to yield tetrahydroisoquinoline-1-carboxylic acids . These reactions demonstrate the versatility of tetrahydroisoquinoline derivatives in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydroisoquinoline derivatives are influenced by their molecular structure. For instance, the presence of the tert-butoxycarbonyl group can affect the compound's solubility and reactivity. The intramolecular charge-transfer dynamics of a related compound, 1-tert-butyl-6-cyano-1,2,3,4-tetrahydroquinoline, were studied using time-resolved fluorescence, revealing insights into the compound's excited-state behavior and solvation effects . These properties are crucial for understanding the behavior of these compounds in various environments and their potential applications in drug design and synthesis.

Scientific Research Applications

Synthesis and Chemical Properties

  • Improved Synthesis Methods : A modified Pictet-Spengler reaction has been utilized to improve the synthesis of 2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid derivatives, achieving high yields and enantiomeric excess through specific reactions and recrystallization techniques (Liu et al., 2008).

  • Chemoselective Tert-butoxycarbonylation : The compound is used as a reagent for chemoselective tert-butoxycarbonylation of substrates like phenols and amines, offering high yield under mild conditions without the need for a base (Saito et al., 2006).

  • Synthesis of Marine Drugs : This chemical is a key intermediate in the synthesis of marine drug analogs, like renieramycin M, which are significant for antitumor antibiotic studies (Li et al., 2013).

Pharmaceutical Applications

  • Alkaloid Synthesis : It's used in the synthesis of alkaloids like corlumine, achieved through selective alkylation and reduction processes, contributing to the study of enantiomerically pure tetrahydroisoquinolines (Huber & Seebach, 1987).

  • Directed Lithiation Reactions : This compound plays a role in creating tetrahydroquinolines and tetrahydro-naphthyridines through lithiation reactions, which are foundational in developing new heterocyclic compounds (Reed et al., 1988).

  • Functionalized Tetrahydroisoquinolines Synthesis : It is a precursor in the creation of functionalized tetrahydroisoquinolines, essential for developing various therapeutic heterocyclic compounds (Kole & Singh, 2019).

  • Enzymatic Hydrolysis Applications : Its derivatives are synthesized through enzymatic hydrolysis processes, useful in producing high-purity compounds for pharmaceutical applications (Paál et al., 2008).

  • Protection and Activation in Organic Synthesis : Carbon dioxide is used alongside this compound for the protection of nucleophilic centers and activation of electrophilic attack, highlighting its versatility in organic synthesis (Katritzky & Akutagawa, 1986).

Safety And Hazards

The safety data sheet for a similar compound, N-BOC-DL-2-Aminotetralin-2-carboxylic acid, suggests that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

The future directions in the research and application of this compound could involve the development of novel room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs) . These could be used as efficient reactants and reaction media in organic synthesis when their reactive side chain and N-terminus are chemically protected .

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-7-6-10-8-11(13(17)18)4-5-12(10)9-16/h4-5,8H,6-7,9H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHOIFEOHBGCPHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20463496
Record name 2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20463496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid

CAS RN

170097-67-3
Record name 2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170097-67-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20463496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-BOC-1,2,3,4-Tetrahydroisoquinoline-6-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
J Shao, K Zhu, D Du, Y Zhang, H Tao, Z Chen… - European Journal of …, 2019 - Elsevier
Protein arginine methyltransferases 5 (PRMT5) represents an attractive drug target in epigenetic field for the treatment of leukemia and lymphoma. Here, a series of N-(3-(3,4-…
Number of citations: 18 www.sciencedirect.com
N Nawar, S Bukhari, AA Adile, Y Suk… - Journal of medicinal …, 2022 - ACS Publications
Histone deacetylase 6 (HDAC6) has been targeted in clinical studies for anticancer effects due to its role in oncogenic transformation and metastasis. Through a second-generation …
Number of citations: 17 pubs.acs.org
J Shao, K Zhu, D Du, Y Zhang, H Tao, Z Chen… - 2018 - autophagy-compound-library.com
Protein arginine methyltransferases 5 (PRMT5) represents an attractive drug target in epigenetic field for the treatment of leukemia and lymphoma. Here, a series of N-(3-(3, 4-…
Number of citations: 0 autophagy-compound-library.com

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